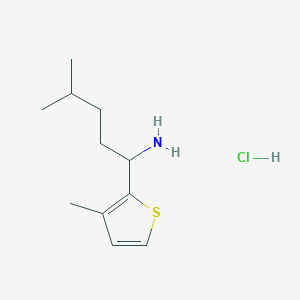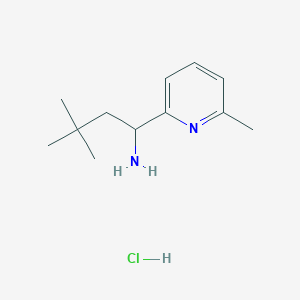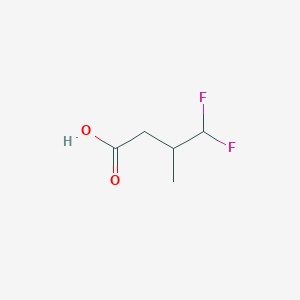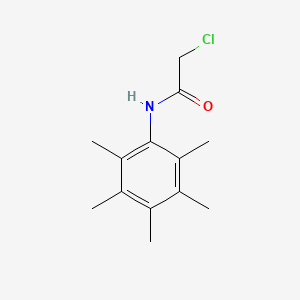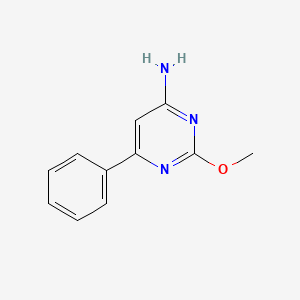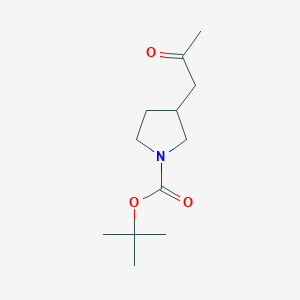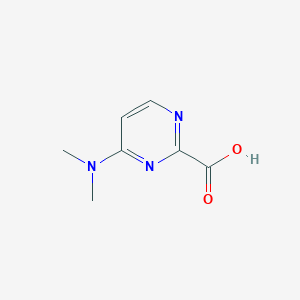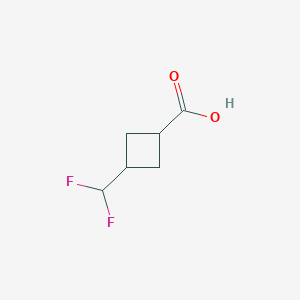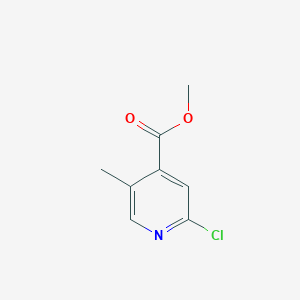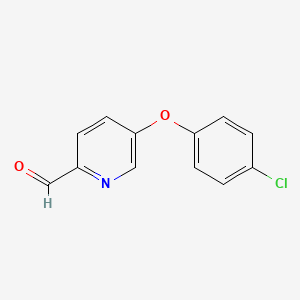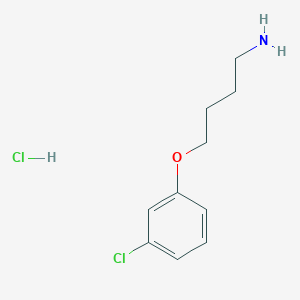
4-(3-Chlorophenoxy)butan-1-amine hydrochloride
Vue d'ensemble
Description
“4-(3-Chlorophenoxy)butan-1-amine hydrochloride” is a chemical compound with the CAS number 1864064-32-3 . It is used for research and development purposes .
Molecular Structure Analysis
The InChI code for “this compound” is1S/C10H14ClNO.ClH/c1-2-9(7-12)13-10-5-3-4-8(11)6-10;/h3-6,9H,2,7,12H2,1H3;1H . This code represents the molecular structure of the compound. Physical And Chemical Properties Analysis
The molecular weight of “this compound” is 236.14 . It appears as a powder and should be stored at room temperature .Applications De Recherche Scientifique
Chemical Synthesis and Biological Activity
One study focused on the synthesis of a minilibrary through the coupling of core amino compounds with carboxylic acids, where butan-1-amine served as a simplified structural core. This approach enabled the screening of compounds for cytotoxicity against cancer cells, highlighting the potential of derivatives for therapeutic applications (Chiang et al., 2009).
Advanced Material Science
In material science, a study demonstrated the synthesis of a coordination compound [Cu(CDTO)2(OAc)2] using a derivative of 1-(4-chlorophenoxy)-3,3-dimethyl-1-(1H-1,2,4-triazol-1-yl)butan-2-ol (CDTO) with copper, investigating its dielectric properties. This research points to the use of chlorophenoxy derivatives in developing materials with unique electronic properties (Yang, 2006).
Environmental Chemistry and Toxicology
Research on the photodegradation of azole fungicides, specifically triadimefon and triadimenol, which share a structural resemblance to 4-(3-Chlorophenoxy)butan-1-amine, has provided insights into environmental behavior and degradation pathways of such compounds. These studies are crucial for understanding the environmental impact and degradation mechanisms of chlorophenoxy herbicides and related chemicals (Silva et al., 2001).
Analytical Chemistry Applications
In analytical chemistry, the development of methods for the quantitation of chlorophenoxy acid herbicides showcases the relevance of related compounds in environmental monitoring. High-performance liquid chromatography (HPLC) combined with electrochemical detection has been employed to detect trace levels of pesticides, including those structurally related to 4-(3-Chlorophenoxy)butan-1-amine, in water sources, highlighting the importance of sensitive and selective analytical techniques in environmental science (Wintersteiger et al., 1999).
Safety and Hazards
Propriétés
IUPAC Name |
4-(3-chlorophenoxy)butan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClNO.ClH/c11-9-4-3-5-10(8-9)13-7-2-1-6-12;/h3-5,8H,1-2,6-7,12H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKLZCWSZMCOMLQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)OCCCCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



